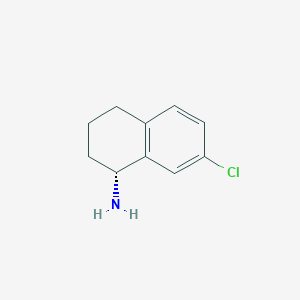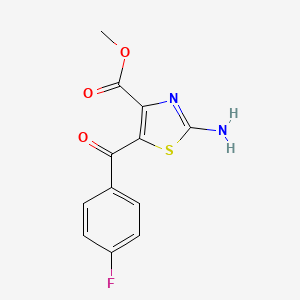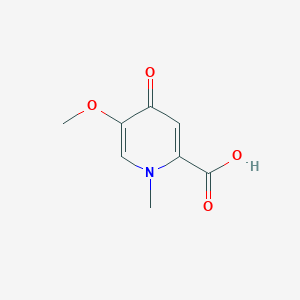![molecular formula C9H7N7 B1416698 7-アミノ-2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン CAS No. 1030420-83-7](/img/structure/B1416698.png)
7-アミノ-2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン
概要
説明
This compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disusbtituted with amine groups .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
When crystallized from ethanol, similar compounds form crystals which have monoclinic (P21/n) symmetry with unit cell dimensions . The triazine ring in the molecule has a flattened boat conformation .Physical And Chemical Properties Analysis
The yield of similar compounds synthesized was 65%, with a melting point of 237–239°C . The IR (KBr) had a maximum at cm −1: 2950 (CH), 3400 (NH 2) .科学的研究の応用
抗腫瘍作用
[1,2,4]トリアゾロ[1,5-a]ピリミジン部分は、抗腫瘍作用を持つことが報告されています。 2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン-7-アミンに関する具体的な研究は検索結果には記載されていませんが、この化合物は類似の構造フレームワークを持つため、抗腫瘍効果の可能性について検討される可能性があります .
コルチコトロピン放出因子1受容体拮抗薬
[1,2,4]トリアゾロ[1,5-a]ピリミジン構造を持つ化合物は、コルチコトロピン放出因子1受容体拮抗薬として利用されてきました。 これは、2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン-7-アミンが、この受容体の調節が有益な障害における類似の用途について調査される可能性があることを示唆しています .
カルシウムチャネルモジュレーター
同様に、これらの化合物はカルシウムチャネルモジュレーターとして作用することができます。 2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン-7-アミンに関する研究は、カルシウムチャネルの調節を通じてアルツハイマー病や不眠症などの状態の治療における用途を明らかにする可能性があります .
抗寄生虫薬および癌治療
PtやRuなどの金属とのトリアゾロピリミジンの複合体は、寄生虫に対して高い活性を示し、癌の治療に使用されてきました。 問題の特定の化合物は、これらの用途について検討される可能性のある複合体を形成することもできます .
脂肪酸結合タンパク質阻害
脂肪酸結合タンパク質(FABP)は、さまざまな障害の潜在的な治療標的です。 [1,2,4]トリアゾロ[1,5-a]ピリミジン類の化合物は、この文脈で認識されています。 したがって、2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン-7-アミンは、FABPの阻害剤として役立つ可能性があります .
薬理作用
抗菌、鎮痛、抗炎症などの幅広い薬理作用が、トリアゾロチアジアジン誘導体に関連付けられています。 拡張により、問題の化合物は同様の薬理学的特性を示す可能性もあります .
合成方法
[1,2,4]トリアゾロ[1,5-a]ピリジンの合成は、マイクロ波条件下で環境に優しい方法によって達成されてきました。 これは、2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン-7-アミンも同様のグリーンケミストリーアプローチを使用して合成できることを示唆しています .
化学的な転位
ディムロス転位は、ピリジン環にアクセプター置換基を持つ[1,2,4]トリアゾロ[1,5-a]ピリジンを生成するための効果的な方法です。 これは、2-(ピリジン-4-イル)-[1,2,4]トリアゾロ[1,5-a][1,3,5]トリアジン-7-アミンを含む化学的変換の可能性を示しており、さまざまな用途を持つ新しい化合物を生み出す可能性があります .
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various kinases, including rorγt, phd-1, jak1, and jak2 . These kinases play crucial roles in various biological processes, including inflammation, cell growth, and differentiation.
Mode of Action
Similar compounds have been shown to inhibit their target kinases, thereby modulating the signaling pathways they are involved in .
Biochemical Pathways
For instance, JAK1 and JAK2 are involved in the JAK-STAT signaling pathway, which plays a key role in immune response, cell growth, and apoptosis .
Pharmacokinetics
A compound with a similar structure was reported to have increased oral bioavailability due to the insertion of a methyleneamino linker and a o-f substituent in the phenyl ring .
Result of Action
Based on the potential targets, it can be inferred that the compound may have anti-inflammatory effects (due to rorγt inhibition), and it may also affect cell growth and differentiation (due to jak1 and jak2 inhibition) .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that the reaction conditions can influence the formation of these compounds .
Safety and Hazards
将来の方向性
The [1,2,4]triazolo [1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . Therefore, further exploration of [1,2,4]triazolo [1,5-a][1,3,5]triazin-7-amine and its derivatives could lead to the development of new drugs with diverse biological activities.
生化学分析
Biochemical Properties
2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control. Additionally, it interacts with proteins involved in inflammatory responses, potentially serving as an anti-inflammatory agent .
Cellular Effects
The effects of 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit proliferation by interfering with cell signaling pathways that promote growth . This compound also affects gene expression by modulating transcription factors, leading to altered cellular metabolism and reduced tumor growth . In immune cells, it can suppress inflammatory responses, highlighting its potential as a therapeutic agent for autoimmune diseases .
Molecular Mechanism
At the molecular level, 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, preventing phosphorylation events essential for signal transduction . This inhibition leads to downstream effects on gene expression and cellular responses. Additionally, the compound can induce conformational changes in target proteins, further influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, including changes in gene expression profiles and metabolic adjustments .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine vary with dosage in animal models. At low doses, it has been found to effectively inhibit target enzymes without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.
Metabolic Pathways
2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . This inhibition can lead to altered energy production and metabolic homeostasis in cells .
特性
IUPAC Name |
2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPSRLVNIZCFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



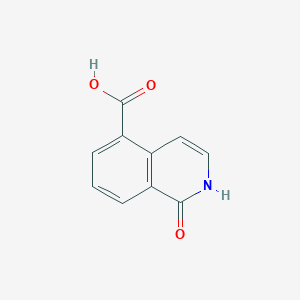
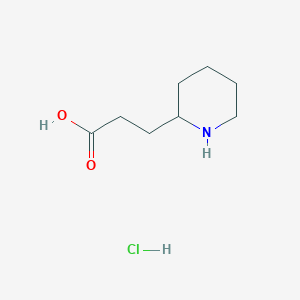
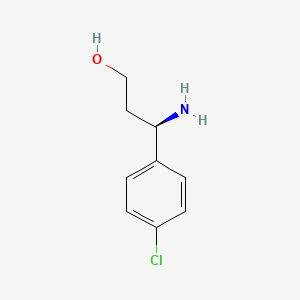
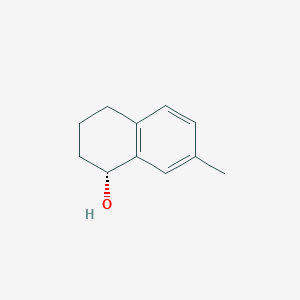
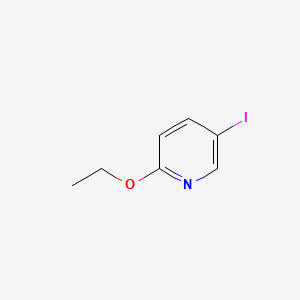
![4-[3-(Trifluoromethyl)phenyl]tetrahydropyran-4-carboxaldehyde](/img/structure/B1416626.png)


